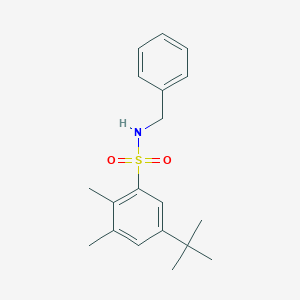![molecular formula C18H14ClNO2S B281207 N-[1,1'-biphenyl]-4-yl-4-chlorobenzenesulfonamide](/img/structure/B281207.png)
N-[1,1'-biphenyl]-4-yl-4-chlorobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1,1'-biphenyl]-4-yl-4-chlorobenzenesulfonamide, also known as BPCB, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonamide compounds, which are known for their diverse biological activities. BPCB has been shown to have potential applications in various fields, including biochemistry, pharmacology, and medicinal chemistry.
Mécanisme D'action
The mechanism of action of N-[1,1'-biphenyl]-4-yl-4-chlorobenzenesulfonamide involves the inhibition of carbonic anhydrase activity. This leads to a decrease in the production of bicarbonate ions, which are essential for the buffering of acids in the body. As a result, the pH of the blood and other fluids in the body decreases, leading to acidosis. N-[1,1'-biphenyl]-4-yl-4-chlorobenzenesulfonamide has also been shown to disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
N-[1,1'-biphenyl]-4-yl-4-chlorobenzenesulfonamide has been found to have several biochemical and physiological effects. It has been shown to decrease the activity of carbonic anhydrase, leading to acidosis. N-[1,1'-biphenyl]-4-yl-4-chlorobenzenesulfonamide has also been found to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics. Moreover, N-[1,1'-biphenyl]-4-yl-4-chlorobenzenesulfonamide has been used as a fluorescent probe to detect the presence of sulfonamides in biological samples.
Avantages Et Limitations Des Expériences En Laboratoire
N-[1,1'-biphenyl]-4-yl-4-chlorobenzenesulfonamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. Moreover, it has been shown to have diverse biological activities, making it a potential candidate for the development of new drugs. However, N-[1,1'-biphenyl]-4-yl-4-chlorobenzenesulfonamide also has some limitations for lab experiments. It has been found to be toxic to some cell lines, which may limit its use in certain experiments. Moreover, its mechanism of action is not fully understood, which may limit its application in some fields.
Orientations Futures
There are several future directions for the research on N-[1,1'-biphenyl]-4-yl-4-chlorobenzenesulfonamide. One of the potential applications of N-[1,1'-biphenyl]-4-yl-4-chlorobenzenesulfonamide is in the development of new antibiotics. Its antibacterial and antifungal properties make it a promising candidate for the treatment of infectious diseases. Moreover, N-[1,1'-biphenyl]-4-yl-4-chlorobenzenesulfonamide has been shown to have potential applications in cancer research. It has been found to inhibit the growth of cancer cells in vitro, making it a potential candidate for the development of new anticancer drugs. Furthermore, N-[1,1'-biphenyl]-4-yl-4-chlorobenzenesulfonamide can be used as a fluorescent probe to detect the presence of sulfonamides in biological samples, which may have applications in drug discovery and development. Overall, the research on N-[1,1'-biphenyl]-4-yl-4-chlorobenzenesulfonamide has the potential to lead to the development of new drugs and therapies for various diseases.
Méthodes De Synthèse
N-[1,1'-biphenyl]-4-yl-4-chlorobenzenesulfonamide can be synthesized through a multi-step process, starting from biphenyl and 4-chlorobenzenesulfonyl chloride. The reaction involves the formation of an intermediate, which is then treated with ammonia to produce the final product. The purity and yield of N-[1,1'-biphenyl]-4-yl-4-chlorobenzenesulfonamide can be improved by using different solvents, catalysts, and reaction conditions.
Applications De Recherche Scientifique
N-[1,1'-biphenyl]-4-yl-4-chlorobenzenesulfonamide has been used in various scientific studies to investigate its biological activities. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. N-[1,1'-biphenyl]-4-yl-4-chlorobenzenesulfonamide has also been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. Moreover, N-[1,1'-biphenyl]-4-yl-4-chlorobenzenesulfonamide has been used as a fluorescent probe to detect the presence of sulfonamides in biological samples.
Propriétés
Formule moléculaire |
C18H14ClNO2S |
|---|---|
Poids moléculaire |
343.8 g/mol |
Nom IUPAC |
4-chloro-N-(4-phenylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C18H14ClNO2S/c19-16-8-12-18(13-9-16)23(21,22)20-17-10-6-15(7-11-17)14-4-2-1-3-5-14/h1-13,20H |
Clé InChI |
QTAIFNCQQGESCU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]glycine](/img/structure/B281125.png)
![Methyl 5-{(cyclohexylcarbonyl)[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281126.png)
![N-[4-(1-piperidinylcarbonyl)phenyl]-8-quinolinesulfonamide](/img/structure/B281127.png)
![Ethyl 5-{[(9,10-dioxo-9,10-dihydro-2-anthracenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281130.png)
![N-[(4-chlorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylcyclohexanecarboxamide](/img/structure/B281132.png)



![N-[(4-isopropylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylcyclohexanecarboxamide](/img/structure/B281141.png)
![3-{[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B281142.png)

![Butyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate](/img/structure/B281146.png)
![4-ethyl-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide](/img/structure/B281149.png)
![Methyl 5-{(cyclohexylcarbonyl)[(4-isopropylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281151.png)